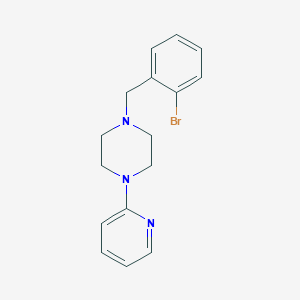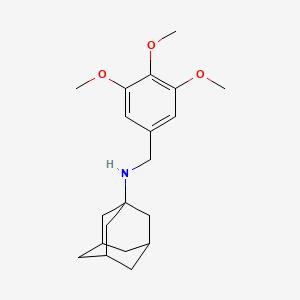
1-(2-bromobenzyl)-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-bromobenzyl)-4-(2-pyridinyl)piperazine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in many different fields. In
科学的研究の応用
1-(2-bromobenzyl)-4-(2-pyridinyl)piperazine has been used in a variety of scientific research applications. One of its most common uses is as a ligand for various receptors, including the serotonin receptor and the dopamine receptor. It has also been used as a tool to study the effects of specific neurotransmitters on the brain, as well as to investigate the role of certain receptors in various diseases.
作用機序
The mechanism of action of 1-(2-bromobenzyl)-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to act as an agonist for certain receptors, particularly the 5-HT2A receptor. This receptor is involved in the regulation of various physiological processes, including mood, appetite, and sleep. By binding to this receptor, 1-(2-bromobenzyl)-4-(2-pyridinyl)piperazine may modulate these processes and produce various biochemical and physiological effects.
Biochemical and Physiological Effects:
1-(2-bromobenzyl)-4-(2-pyridinyl)piperazine has been shown to produce a variety of biochemical and physiological effects. For example, it has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its mood-boosting effects. It has also been shown to modulate the activity of certain ion channels, which may contribute to its effects on sleep and appetite.
実験室実験の利点と制限
One of the main advantages of using 1-(2-bromobenzyl)-4-(2-pyridinyl)piperazine in lab experiments is its ability to selectively target specific receptors and produce specific effects. This makes it a valuable tool for investigating the role of these receptors in various physiological processes. However, one limitation of using this compound is its potential for toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
将来の方向性
There are many potential future directions for research involving 1-(2-bromobenzyl)-4-(2-pyridinyl)piperazine. For example, researchers may investigate its potential as a therapeutic agent for various diseases, including depression and anxiety disorders. They may also investigate its effects on other neurotransmitter systems and receptors, as well as its potential for use in combination with other drugs. Additionally, researchers may investigate the potential long-term effects of this compound on the brain and other organs.
合成法
The synthesis method of 1-(2-bromobenzyl)-4-(2-pyridinyl)piperazine involves the reaction of 2-bromobenzylamine with 2-pyridinecarboxaldehyde in the presence of piperazine and acetic acid. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been well established and has been used by many researchers to obtain 1-(2-bromobenzyl)-4-(2-pyridinyl)piperazine for their experiments.
特性
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3/c17-15-6-2-1-5-14(15)13-19-9-11-20(12-10-19)16-7-3-4-8-18-16/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDRHBVSPKBOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-3-(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B5194291.png)
![N-{1-[1-(2-hydroxy-5-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5194299.png)
![4-{2-fluoro-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine](/img/structure/B5194313.png)
![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-1-methyl-4-({[2-(2-methylphenyl)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5194324.png)
![N-[1-(3-methylphenyl)-4-piperidinyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5194325.png)
![N-benzyl-N-methyl-3-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]propanamide](/img/structure/B5194336.png)

![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(4-pyridinylmethyl)propanamide](/img/structure/B5194357.png)
![N-(2-chloro-3-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5194364.png)
![6-ethyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5194365.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5194381.png)
![10-[2-(1-piperidinyl)ethyl]-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole dihydrochloride](/img/structure/B5194389.png)

![2-amino-4-(2,4-dimethylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5194410.png)